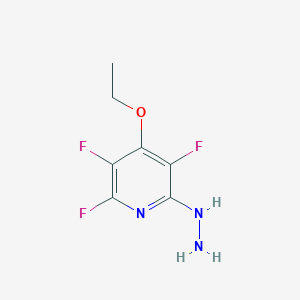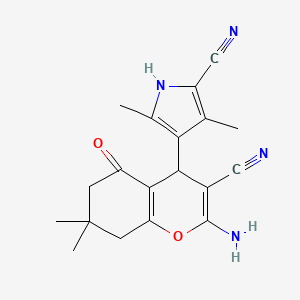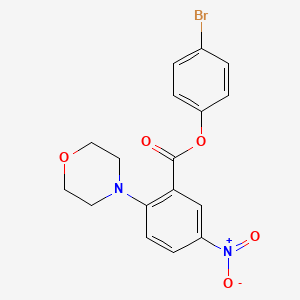
4-Butoxy-3,5-diiodobenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound features a benzene ring substituted with two iodine atoms (at positions 3 and 5), an aldehyde functional group (CHO) at position 4, and a butoxy group (C4H9O) attached to the benzene ring.
- Its chemical structure is as follows:
C6H4I2OCHO
4-Butoxy-3,5-diiodobenzaldehyde: is a chemical compound with the molecular formula CHIO. It is also known by other names, including 3,5-diiodo-4-hydroxybenzaldehyde.
Preparation Methods
- To synthesize 4-butoxy-3,5-diiodobenzaldehyde, follow this procedure:
- Dissolve 4-hydroxybenzaldehyde (1.0 g, 8.19 mmol), sodium periodate (NaIO4, 1.75 g, 8.19 mmol), and NaCl (957 mg, 16.38 mmol) in acetic acid (30 mL) in a 100 mL round-bottom flask.
- Add water (3 mL) at room temperature.
- Stir the reaction mixture at room temperature for 10 minutes.
- Add potassium iodide (2.72 g, 16.4 mmol) and continue stirring the reaction mixture for 96 hours.
- Dilute the reaction mixture with ethyl acetate (EtOAc, 25 mL) and 1 M sodium thiosulfate solution.
- Extract the resulting mixture with EtOAc (25 mL) and transfer it to a 250 mL Erlenmeyer flask.
- Wash the solution with EtOAc (50 mL) and 1 M sodium thiosulfate solution.
- Separate the organic layer, further extract the aqueous phase with EtOAc (3 × 50 mL), and combine the organic layers.
- Wash the combined organic layer with brine (100 mL), dry with Na2SO4, filter, and concentrate to obtain 4-hydroxy-3,5-diiodobenzaldehyde (2.91 g, 95% yield) as a light yellow solid .
Chemical Reactions Analysis
- Common reagents and conditions:
Oxidation: Can be oxidized to form corresponding acids or esters.
Reduction: Can be reduced to the corresponding alcohol.
Substitution: The iodine atoms can be replaced by other nucleophiles.
- Major products depend on the specific reaction conditions.
4-Butoxy-3,5-diiodobenzaldehyde: can undergo various reactions, including oxidation, reduction, and substitution.
Scientific Research Applications
Chemistry: Used as an intermediate in pharmaceutical synthesis.
Biology and Medicine: Limited information is available, but it may have applications in drug discovery or as a research tool.
Mechanism of Action
- Unfortunately, detailed information about the mechanism of action for this compound is scarce. Further research is needed to elucidate its effects, molecular targets, and pathways.
Comparison with Similar Compounds
- Similar compounds include other halogenated benzaldehydes, but each has distinct properties and applications.
4-Butoxy-3,5-diiodobenzaldehyde: is relatively unique due to its specific substitution pattern (butoxy and diiodo groups) on the benzene ring.
Remember that this compound’s research is ongoing, and more investigations are necessary to fully understand its potential.
Properties
Molecular Formula |
C11H12I2O2 |
|---|---|
Molecular Weight |
430.02 g/mol |
IUPAC Name |
4-butoxy-3,5-diiodobenzaldehyde |
InChI |
InChI=1S/C11H12I2O2/c1-2-3-4-15-11-9(12)5-8(7-14)6-10(11)13/h5-7H,2-4H2,1H3 |
InChI Key |
NCTZAEFOKUHDHM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1I)C=O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(4-Chlorophenyl)sulfonyl]-4-(2,4-dinitrophenyl)-2-methylpiperazine](/img/structure/B11090424.png)

![Ethyl 2-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3,3,3-trifluoro-2-[(phenylcarbonyl)amino]propanoate](/img/structure/B11090439.png)


![2-(Allylsulfanyl)-4,8-bis(4-methoxyphenyl)-6-methyl-1,4,4A,5,6,7,7A,8-octahydrochromeno[3,2-I]quinazoline-11,12-diol](/img/structure/B11090467.png)
![3-Methyl-6-phenyl-4-[(thiophen-2-ylmethylene)-amino]-4H-[1,2,4]triazin-5-one](/img/structure/B11090470.png)

![10-benzyl-3-(4-tert-butylphenyl)-11-(2,4-dichlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11090488.png)
![5,5'-biphenyl-4,4'-diylbis(2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one)](/img/structure/B11090489.png)
![3-amino-N-(2-bromo-4-nitrophenyl)-6-butylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11090491.png)


